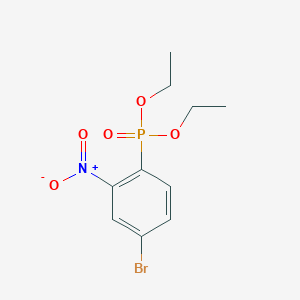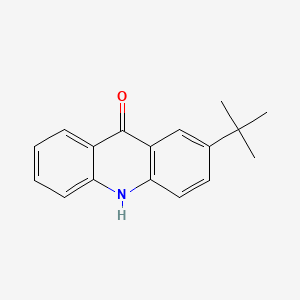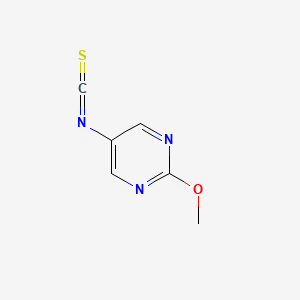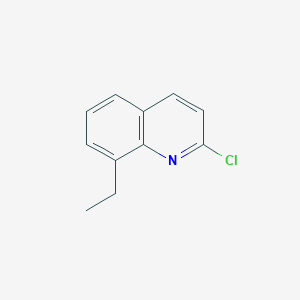
3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a complex structure that includes a dimethoxyphenyl group, a methylisoxazole ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of 2,4-dimethoxybenzoic acid as a starting material. The process involves decarboxylative iodination followed by a palladium(II)-catalyzed Heck reaction . The reaction conditions are generally mild, and the yield is good.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit aromatic-amino-acid aminotransferase, affecting metabolic pathways .
Comparación Con Compuestos Similares
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 2-cyano-3-(2,4-dimethoxyphenyl)acrylic acid
- 2-cyano-3-(3,4-dimethoxyphenyl)acrylic acid
Uniqueness: 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and its isoxazole ring structure This gives it distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C13H13NO5 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-7-11(13(15)16)12(14-19-7)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
CZUYHBILYRNHSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=C(C=C(C=C2)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)




![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)

![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)



